Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate
Description
Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is a furan-based ester compound characterized by a 3,4-dimethylphenoxymethyl substituent at the 5-position of the furan ring and a methoxycarbonyl group at the 2-position. Its molecular formula is C₁₆H₁₈O₄, with a molar mass of 274.31 g/mol. The compound is identified by synonyms such as 5-[(3,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid methyl ester and CAS registry number 364339-98-0 . It is primarily utilized in pharmaceutical and industrial research, often as a synthetic intermediate or ligand due to its structural versatility .
Properties
IUPAC Name |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10-4-5-12(8-11(10)2)18-9-13-6-7-14(19-13)15(16)17-3/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNBHTDRKXZYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated by distillation or crystallization, followed by drying and packaging .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-[(3,4-dimethylphenoxy)methyl]-2-furanmethanol.
Substitution: Various substituted phenoxy methyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is being investigated for its potential as a lead compound in drug development. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microorganisms, indicating potential for use in developing new antibiotics .
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Biological Studies
The compound's biological activities are under extensive investigation. Notable findings include:
- Mechanism of Action : It is believed to interact with specific enzymes or receptors, potentially influencing pathways involved in inflammation and microbial resistance. Ongoing studies aim to elucidate these interactions further .
- Neuroprotective Effects : Some studies have suggested that derivatives of this compound could have neuroprotective effects, which may be beneficial in treating neurodegenerative disorders .
Industrial Applications
This compound serves as an intermediate in the synthesis of various fine chemicals. Its applications include:
- Agrochemicals : The compound can be utilized in the formulation of pesticides and herbicides due to its biological activity against pests .
- Specialty Chemicals : It is employed in producing coatings, adhesives, and polymers. Its unique chemical properties allow for enhanced performance characteristics in these applications .
Mechanism of Action
The mechanism of action of Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and microbial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate with compounds sharing key structural motifs, such as substituted phenoxy groups, furan/oxadiazole cores, or ester functionalities.
Furan-Based Esters with Phenoxy Substituents
Key Observations :
- Ester Group Variations : Replacing the methyl ester with a phenyl ester (as in ) increases molecular weight and lipophilicity, which may affect bioavailability.
1,3,4-Oxadiazole Derivatives with Phenoxy Groups
Compounds from and feature a 2,4-dimethylphenoxymethyl group linked to 1,3,4-oxadiazole cores. Examples include:
- N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (C₂₀H₂₀N₄O₄S, 412.45 g/mol): Exhibits a thioacetohydrazide side chain, enabling hydrogen bonding and metal coordination .
- Ethyl 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetate (C₁₅H₁₈N₂O₄S, 322.38 g/mol): Contains a thioether linkage, enhancing stability under acidic conditions .
Comparison with Target Compound :
- Core Heterocycle : The oxadiazole ring in provides rigidity and π-stacking capacity, unlike the furan ring in the target compound, which is more electron-rich due to the ester group.
- Biological Activity: Oxadiazole derivatives in showed moderate antibacterial activity, whereas the furan ester’s bioactivity remains less documented but is hypothesized to depend on the phenoxy group’s steric and electronic profile .
Phenoxy-Modified Heterocycles in Drug Discovery
- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (from ): A pyrimidine-piperidine hybrid with anti-mycobacterial activity. The 2,3-dimethylphenoxy group here enhances membrane permeability compared to the target compound’s 3,4-dimethyl substitution .
- 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one (from ): A furanone derivative with a bromine substituent, enabling halogen bonding. Unlike the target compound, this molecule’s α,β-unsaturated lactone moiety confers reactivity toward nucleophiles .
Biological Activity
Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of furoic acid esters and is characterized by a unique structure that may confer various pharmacological properties. The following article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula: C17H18O5
- Molecular Weight: 302.32 g/mol
- CAS Number: 611-13-2
The compound features a furoate moiety linked to a dimethylphenoxy group, which is hypothesized to influence its biological interactions.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study assessing the antioxidant capacity of various furoate derivatives demonstrated that these compounds can scavenge free radicals effectively, thereby potentially reducing oxidative stress in biological systems .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results. In vitro studies have reported that this compound exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Effects
The anti-inflammatory properties of furoate derivatives have been explored in several studies. This compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
-
Case Study on Antioxidant Activity :
A comparative study evaluated the antioxidant activity of this compound against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable scavenging abilities at certain concentrations, suggesting its applicability in formulations aimed at reducing oxidative damage . -
Case Study on Antimicrobial Efficacy :
In a clinical setting, a formulation containing this compound was tested against skin infections caused by resistant strains of bacteria. The formulation demonstrated significant improvement in healing times compared to controls, highlighting its potential therapeutic benefits .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
- Anti-inflammatory Mechanism : The modulation of pro-inflammatory cytokines and pathways may contribute to its observed anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
